Diphenyldivinylsilane
Overview
Description
Diphenyldivinylsilane is an organosilicon compound with the molecular formula C₁₆H₁₆Si It is characterized by the presence of two phenyl groups and two vinyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyldivinylsilane can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with dichlorodivinylsilane. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Diphenyldivinylsilane undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: The compound can be reduced to form diphenylethylsilane derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.
Substitution: Reagents such as halogens or nitrating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Diphenylethylsilane derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Diphenyldivinylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in the development of novel biomaterials and drug delivery systems.
Medicine: Research is ongoing to explore its potential as a component in medical devices and implants due to its biocompatibility.
Industry: this compound is used in the production of specialty polymers, coatings, and adhesives, where its unique properties enhance performance.
Mechanism of Action
The mechanism by which diphenyldivinylsilane exerts its effects is primarily through its ability to participate in various chemical reactions. The vinyl groups provide sites for addition reactions, while the phenyl groups offer stability and reactivity in aromatic substitution reactions. The silicon atom plays a crucial role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
- Divinyldimethylsilane
- Vinylphenyldimethylsilane
- Diphenylsilane
- Dimethylvinylsilane
- Methylphenylvinylsilane
- Phenyltrimethylsilane
- Dimethyldiphenylsilane
- Vinyltrimethylsilane
Comparison: Diphenyldivinylsilane is unique due to the presence of both phenyl and vinyl groups attached to the silicon atom. This combination imparts distinct chemical properties, such as enhanced reactivity in addition and substitution reactions, compared to other similar compounds. The presence of phenyl groups provides stability, while the vinyl groups offer sites for further functionalization, making it a versatile compound in various applications.
Properties
IUPAC Name |
bis(ethenyl)-diphenylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Si/c1-3-17(4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h3-14H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMHUZLFQVKRNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80939208 | |
Record name | Diethenyl(diphenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80939208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17937-68-7 | |
Record name | NSC92626 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92626 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethenyl(diphenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80939208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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